methyl 2-chloro-6-ethynylbenzoate
Description
Methyl 2-chloro-6-ethynylbenzoate is a synthetic aromatic ester featuring a methyl ester group at the carboxylic acid position, a chlorine substituent at the 2-position, and an ethynyl (acetylene) group at the 6-position of the benzene ring. The ethynyl group confers unique reactivity, enabling participation in click chemistry or cross-coupling reactions, while the chloro and methyl ester groups influence electronic properties and metabolic stability.
Properties
CAS No. |
2703779-04-6 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-ethynylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-iodobenzoic acid.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-chloro-6-iodobenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then subjected to desilylation using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-chloro-6-ethynylbenzoic acid.
Esterification: Finally, the 2-chloro-6-ethynylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-ethynylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-6-ethynylbenzoate or 2-thio-6-ethynylbenzoate.
Addition: Formation of 2-chloro-6-alkenylbenzoate or 2,6-dihaloalkylbenzoate.
Oxidation: Formation of 2-chloro-6-ethynylbenzoic acid.
Reduction: Formation of 2-chloro-6-ethynylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-ethynylbenzoate involves its interaction with molecular targets through covalent bonding. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Reactivity Differences
- Ethynyl vs. Fluoro/Amino Groups: The ethynyl group in the target compound is strongly electron-withdrawing due to sp hybridization, which polarizes the aromatic ring and enhances electrophilic substitution reactivity. In contrast, the fluoro group in Ethyl 2-chloro-6-fluoro-3-methylbenzoate is moderately electron-withdrawing (-I effect), while the amino group in Ethyl 2-amino-6-chloro-3-methylbenzoate is electron-donating (+R effect), altering resonance stabilization and acidity/basicity .
- Methyl esters also hydrolyze faster under basic conditions compared to bulkier esters .
Physical Properties and Stability
- Melting Points: Ethyl 2-amino-6-chloro-3-methylbenzoate derivatives may exhibit higher melting points due to hydrogen bonding (amino group), whereas the ethynyl group’s linear geometry might reduce crystalline stability in the target compound .
- Solubility : Hydroxy-substituted analogs like Methyl 5-chloro-2-hydroxybenzoate () show increased water solubility compared to halogenated or ethynyl derivatives .
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